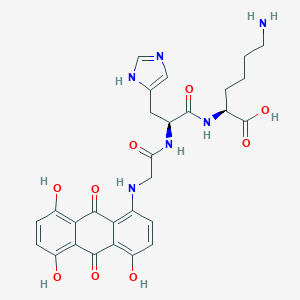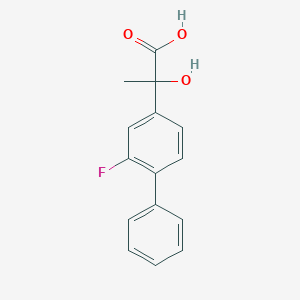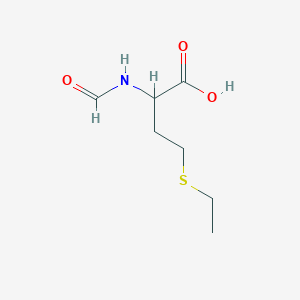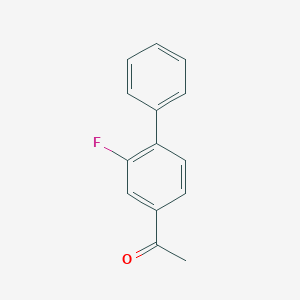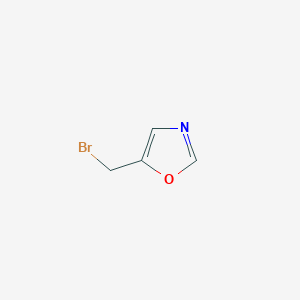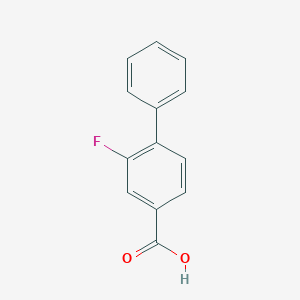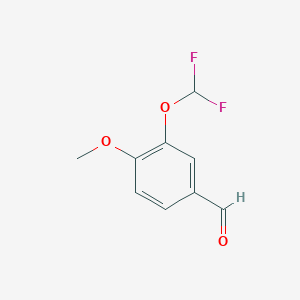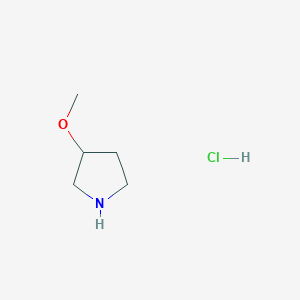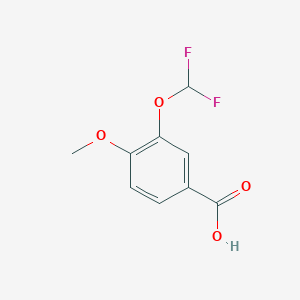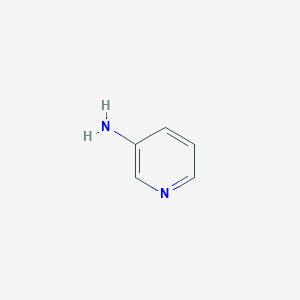![molecular formula C33H35NO3 B143724 (5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one CAS No. 128822-04-8](/img/structure/B143724.png)
(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one is a chemical compound with potential applications in scientific research. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
作用机制
The mechanism of action of (5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one is not fully understood. However, studies have shown that the compound may interact with specific receptors or enzymes, leading to changes in cellular signaling pathways. Further research is needed to fully elucidate the mechanism of action of this compound.
生化和生理效应
(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one has been shown to have various biochemical and physiological effects. Studies have demonstrated that the compound can modulate the activity of specific enzymes or receptors, leading to changes in cellular signaling pathways. Additionally, the compound has been shown to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
The advantages of using (5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one in lab experiments include its high purity and yield, making it suitable for large-scale production. Additionally, the compound has been extensively studied for its mechanism of action and biochemical and physiological effects, making it a valuable tool for investigating various biological processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several potential future directions for research on (5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one. These include:
1. Investigating the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
2. Further elucidating the compound's mechanism of action and cellular targets.
3. Developing new synthetic methods for the compound to improve yield and purity.
4. Investigating the compound's potential for use in drug delivery systems.
5. Examining the compound's potential for use in diagnostic imaging.
Conclusion:
In conclusion, (5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one is a chemical compound with potential applications in scientific research. The compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. Further research is needed to fully understand the potential of this compound for use in various applications.
合成方法
The synthesis method for (5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one involves the reaction of the appropriate starting materials in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of the desired product. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
科学研究应用
(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one has potential applications in scientific research. The compound has been studied for its mechanism of action and biochemical and physiological effects, making it useful for investigating various biological processes. Additionally, the compound has been used in the development of new drugs and therapies.
属性
CAS 编号 |
128822-04-8 |
|---|---|
产品名称 |
(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one |
分子式 |
C33H35NO3 |
分子量 |
493.6 g/mol |
IUPAC 名称 |
(5S)-1-[(1R,6R)-4,6-dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C33H35NO3/c1-24-18-20-30(25(2)22-24)32(36)34-29(19-21-31(34)35)23-37-33(26-12-6-3-7-13-26,27-14-8-4-9-15-27)28-16-10-5-11-17-28/h3-18,25,29-30H,19-23H2,1-2H3/t25-,29+,30-/m1/s1 |
InChI 键 |
YZLXOUNLTATKFC-TZFWCWEWSA-N |
手性 SMILES |
C[C@@H]1CC(=CC[C@H]1C(=O)N2[C@@H](CCC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
SMILES |
CC1CC(=CCC1C(=O)N2C(CCC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
规范 SMILES |
CC1CC(=CCC1C(=O)N2C(CCC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
同义词 |
Ethanone, 1-(4,6-dimethyl-3-cyclohexen-1-yl)-, (1R-trans)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



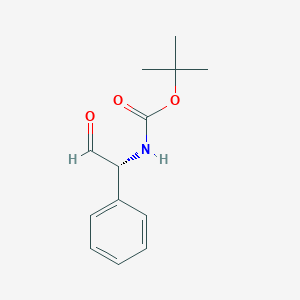
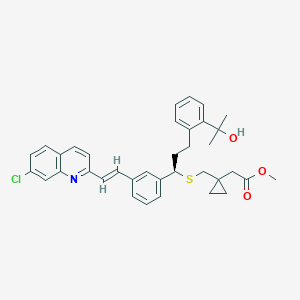
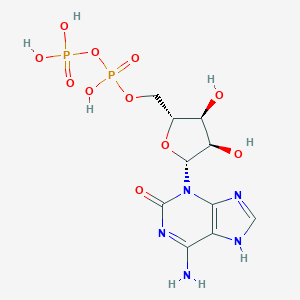
![2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]methylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B143649.png)
